2-(ペンタン-2-イル)ピロリジン

説明

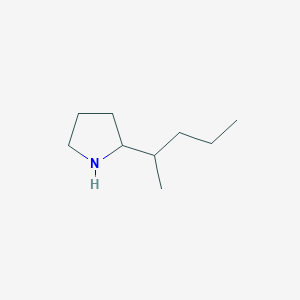

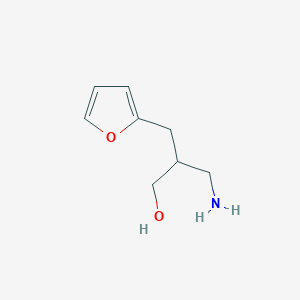

2-(Pentan-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Pentan-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentan-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: 薬物設計と開発

2-(ペンタン-2-イル)ピロリジン: は、多くの生物学的に活性な化合物に見られる共通の特徴であるピロリジン環を持つため、医薬品化学において貴重な足場です。 ピロリジン環は、ヒトの病気の治療のための化合物を得るために使用され、そのsp3混成を利用してファーマコフォア空間を探求し、立体化学に貢献し、三次元カバレッジを増加させます .

化学合成: キラリティのあるビルディングブロック

この化合物は、化学合成におけるキラルなビルディングブロックとして役立ちます。 その立体異性体は、特定の立体化学を持つ化合物を生成するために不可欠な、エナンチオ選択的な反応を作成するために特に役立ちます .

分析化学: 標準物質

2-(ペンタン-2-イル)ピロリジンは、その明確に定義された構造と純度により、分析化学において機器の校正や方法の検証のための標準物質として使用できます .

薬理学: ADME/Tox 試験

2-(ペンタン-2-イル)ピロリジンのピロリジン環は、薬理学においてADME/Tox(吸収、分布、代謝、排泄/毒性)試験において重要です。 それは、薬物候補のために最適な結果を達成するために、物理化学的パラメータの修正に役立ちます .

作用機序

Target of Action

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets of these compounds can vary greatly depending on their structure and functional groups.

Mode of Action

The mode of action of pyrrolidine derivatives can also vary widely. They can interact with their targets in numerous ways, leading to a variety of biological effects .

Biochemical Pathways

Pyrrolidine derivatives can affect various biochemical pathways. For example, some pyrrolidine derivatives are involved in the biosynthesis of tetramates in microorganisms .

Pharmacokinetics

The pharmacokinetics of pyrrolidine derivatives can be influenced by many factors, including their structure, the route of administration, and the individual’s metabolism .

Result of Action

The molecular and cellular effects of pyrrolidine derivatives can range from antibiotic, antitumor, antifungal, and antiviral activities .

Action Environment

The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

生化学分析

Biochemical Properties

Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrrolidine derivative and the biomolecule it interacts with .

Cellular Effects

Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrrolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other pyrrolidine derivatives have been shown to have varying effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Other pyrrolidine derivatives have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other pyrrolidine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Other pyrrolidine derivatives have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Other pyrrolidine derivatives have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

特性

IUPAC Name |

2-pentan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-5-8(2)9-6-4-7-10-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCHPPILTWOTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)

![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)